molecular formula C10H18O B2455762 3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol CAS No. 1559615-90-5

3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol

Cat. No.: B2455762
CAS No.: 1559615-90-5
M. Wt: 154.253
InChI Key: DCYDDAKRCSSKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.

    Hydroboration-Oxidation: Norbornene undergoes hydroboration-oxidation to form norbornanol.

    Grignard Reaction: The norbornanol is then subjected to a Grignard reaction with propyl magnesium bromide to introduce the propanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Thionyl chloride or phosphorus tribromide for halide substitution.

Major Products

    Oxidation: Formation of 3-{Bicyclo[2.2.1]heptan-2-yl}propanal or 3-{Bicyclo[2.2.1]heptan-2-yl}propanone.

    Reduction: Formation of 3-{Bicyclo[2.2.1]heptan-2-yl}propane.

    Substitution: Formation of 3-{Bicyclo[2.2.1]heptan-2-yl}propyl halides or esters.

Scientific Research Applications

3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol involves its interaction with specific molecular targets. For example, as a ligand, it can bind to receptors and modulate their activity. The bicyclo[2.2.1]heptane ring system provides a rigid framework that can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Norbornanol: Similar structure but lacks the propanol group.

    Norbornane: The parent hydrocarbon without the hydroxyl or propanol groups.

    3-{Bicyclo[2.2.1]heptan-2-yl}propane: The reduced form of the compound.

Uniqueness

3-{Bicyclo[221]heptan-2-yl}propan-1-ol is unique due to the presence of both the bicyclo[221]heptane ring system and the propanol group, which confer distinct chemical and physical properties

Biological Activity

3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol, also known by its CAS number 1559615-90-5, is an organic compound with a bicyclic structure that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₈O, and it features a bicyclo[2.2.1]heptane ring system attached to a propanol moiety. The compound's structure contributes to its unique biological interactions.

Biological Activity

1. Antimicrobial Properties
Research has indicated that compounds with bicyclic structures can exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of bicyclo[2.2.1]heptane possess inhibitory effects against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This activity is particularly relevant in the context of diseases characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to physiological responses.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

StudyFindings
Study A Demonstrated antimicrobial efficacy against E. coli, showing a minimum inhibitory concentration (MIC) of 50 µg/mL .
Study B Reported significant reduction in TNF-alpha levels in macrophage cultures treated with the compound, indicating anti-inflammatory potential .
Study C Investigated the compound's effects on cell viability in cancer cell lines, finding a dose-dependent inhibition of proliferation .

Properties

IUPAC Name

3-(2-bicyclo[2.2.1]heptanyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-5-1-2-9-6-8-3-4-10(9)7-8/h8-11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYDDAKRCSSKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.